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Compound Name: MFH290

Cat. No.: B11932887 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of biochemical assays used to confirm the

inhibitory activity of MFH2290, a potent and highly selective covalent inhibitor of Cyclin-

Dependent Kinase 12 and 13 (CDK12/13). We will compare its performance with other known

CDK inhibitors, SNS-032 and THZ531, supported by experimental data. Detailed

methodologies for key experiments are also provided to facilitate reproducibility.

Introduction to MFH290 and its Targets: CDK12/13
MFH290 is a novel, cysteine-directed covalent inhibitor that targets CDK12 and CDK13. These

kinases play a crucial role in the regulation of transcription by phosphorylating the C-terminal

domain (CTD) of RNA Polymerase II (Pol II).[1][2][3] Specifically, CDK12-mediated

phosphorylation of serine 2 in the CTD is essential for transcriptional elongation and the

expression of genes involved in the DNA damage response (DDR).[1][3] By inhibiting

CDK12/13, MFH290 disrupts these processes, making it a promising candidate for cancer

therapy, particularly in combination with PARP inhibitors.[1]

Comparative Inhibitory Activity
The inhibitory potency of MFH290 has been evaluated against its primary targets, CDK12 and

CDK13, and compared with other well-characterized CDK inhibitors, SNS-032 (a pan-CDK

inhibitor) and THZ531 (a covalent CDK12/13 inhibitor). The following table summarizes their
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half-maximal inhibitory concentrations (IC50) across a panel of CDKs, demonstrating the

superior selectivity of MFH290.

Compound
CDK12 IC50
(nM)

CDK13 IC50
(nM)

CDK2 IC50
(nM)

CDK7 IC50
(nM)

CDK9 IC50
(nM)

MFH290 1.1 < 3 > 1000 > 1000 > 1000

SNS-032
34.6% (pull-

down*)
- 48 62 4

THZ531 158 69 - 8500 10500

*Data for SNS-032 against CDK12 is presented as percentage of pull-down inhibition in a

competitive assay.

Key Biochemical Assays to Confirm Inhibitory
Activity
Several biochemical assays are instrumental in characterizing the inhibitory profile of

compounds like MFH290. These assays provide quantitative data on potency, selectivity, and

mechanism of action.

Radiometric Kinase Assay
This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a

radiolabeled phosphate group (from [γ-³²P]ATP) to a substrate. It is considered a gold standard

for determining kinase inhibition.

Competitive Pull-Down Assay
This assay is used to assess the binding of a compound to its target protein in a competitive

manner. A biotinylated ligand (e.g., bioTHZ1) that binds to the kinase of interest is immobilized

on streptavidin beads. The ability of a test compound (e.g., MFH290) to compete with the

biotinylated ligand for binding to the kinase is then measured.

Experimental Protocols
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Radiometric Kinase Assay Protocol
Objective: To determine the IC50 value of an inhibitor against a specific kinase.

Materials:

Purified recombinant CDK12/Cyclin K complex

GST-CTD (Glutathione S-transferase C-terminal domain of RNA Pol II) substrate

Kinase assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

ATP solution (10 mM)

[γ-³²P]ATP

Test inhibitor (e.g., MFH290) at various concentrations

P81 phosphocellulose paper

Phosphorimager

Procedure:

Prepare a reaction mixture containing the kinase assay buffer, purified CDK12/Cyclin K, and

the GST-CTD substrate.

Add the test inhibitor at a range of concentrations to the reaction mixture.

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose

paper.

Wash the P81 paper extensively to remove unincorporated [γ-³²P]ATP.

Quantify the amount of incorporated ³²P on the substrate using a phosphorimager.
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Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50

value by fitting the data to a dose-response curve.

Competitive Pull-Down Assay Protocol
Objective: To assess the target engagement of an inhibitor by measuring its ability to compete

with a known biotinylated ligand.

Materials:

Cell lysate containing the target kinase (e.g., CDK12)

Biotinylated ligand (e.g., bioTHZ1)

Streptavidin-coated magnetic beads

Test inhibitor (e.g., MFH290) at various concentrations

Wash buffer (e.g., PBS with 0.1% Tween-20)

Elution buffer (e.g., SDS-PAGE sample buffer)

SDS-PAGE and Western blotting reagents

Antibody against the target kinase (e.g., anti-CDK12)

Procedure:

Incubate the cell lysate with the biotinylated ligand to allow for binding to the target kinase.

Add the test inhibitor at a range of concentrations to compete with the biotinylated ligand for

binding to the kinase.

Add streptavidin-coated magnetic beads to the mixture and incubate to capture the

biotinylated ligand-kinase complexes.

Wash the beads several times with wash buffer to remove non-specific binding proteins.

Elute the bound proteins from the beads using elution buffer.
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Separate the eluted proteins by SDS-PAGE and transfer to a membrane for Western blotting.

Probe the membrane with an antibody specific to the target kinase to detect the amount of

kinase pulled down.

Quantify the band intensity to determine the extent of competition by the test inhibitor.

Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams

illustrate the CDK12 signaling pathway and the workflow of the competitive pull-down assay.
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Caption: The CDK12 signaling pathway and the inhibitory action of MFH290.
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Caption: Workflow of the competitive pull-down assay to test MFH290's binding to CDK12.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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